2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- 2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- (2E,4E)-N-isobutyl-2,4-dodecadienamide is a fatty amide. It has a role as a metabolite.
2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- is a natural product found in Piper sintenense, Echinacea pallida, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 24738-51-0
VCID: VC1783082
InChI: InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,17,18)/b11-10+,13-12+
SMILES: CCCCCCCC=CC=CC(=O)NCC(C)C
Molecular Formula: C16H29NO
Molecular Weight: 251.41 g/mol

2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)-

CAS No.: 24738-51-0

Cat. No.: VC1783082

Molecular Formula: C16H29NO

Molecular Weight: 251.41 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- - 24738-51-0

Specification

CAS No. 24738-51-0
Molecular Formula C16H29NO
Molecular Weight 251.41 g/mol
IUPAC Name (2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide
Standard InChI InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,17,18)/b11-10+,13-12+
Standard InChI Key BBRMJCAPNGJKEM-AQASXUMVSA-N
Isomeric SMILES CCCCCCC/C=C/C=C/C(=O)NCC(C)C
SMILES CCCCCCCC=CC=CC(=O)NCC(C)C
Canonical SMILES CCCCCCCC=CC=CC(=O)NCC(C)C

Introduction

Chemical Properties and Structure

Molecular Identity and Nomenclature

2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- is identified by its Chemical Abstracts Service (CAS) number 24738-51-0. The compound is also known by several synonyms, including:

  • (2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide

  • Kalecide

  • Dodeca-2E,4E-dienoic acid isobutylamide

These alternative names reflect different naming conventions and highlight the compound's structural features, particularly the position and configuration of its double bonds.

Structural Characteristics

The molecular formula of the compound is C16H29NO, with a calculated molecular weight of 251.41 g/mol . The structure features a dodecadienoic acid backbone with double bonds at positions 2 and 4 in the trans (E) configuration, connected through an amide bond to an isobutyl group (2-methylpropyl).

The compound's structure contributes to its physicochemical properties and biological activities. The presence of conjugated double bonds in the trans configuration affects the compound's stability and reactivity, while the isobutyl amide moiety influences its lipophilicity and potential interactions with biological targets.

Natural Occurrence

Plant Sources

2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- has been reported in multiple plant species, particularly those belonging to the Piperaceae family and other medicinal plants:

  • Piper sintenense: The compound has been isolated from this plant species, which belongs to the pepper family .

  • Echinacea pallida: This medicinal plant, known for its immunomodulatory properties, also contains this compound .

  • Zanthoxylum armatum: Analysis of the methanolic extract of Zanthoxylum armatum roots revealed the presence of this compound, constituting approximately 24.23% of the extract composition .

The compound's presence in multiple plant species suggests its potential ecological significance and role in plant defense mechanisms or other biological functions.

Quantitative Occurrence

A comprehensive phytochemical screening of Zanthoxylum armatum roots methanolic extract revealed that 2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- constitutes 24.23% of the extract, making it a major component of this plant material . This significant concentration suggests that Zanthoxylum armatum could serve as a potential natural source for the isolation and purification of this compound.

Plant SourcePercentage CompositionReference
Zanthoxylum armatum roots (methanolic extract)24.23%

The high concentration of this compound in certain plant extracts facilitates its isolation and subsequent investigation of its biological activities and potential applications.

Applications in Chemical Synthesis

Oxidizing Agent

According to commercial information, the compound (marketed under the name Kalecide) functions as a versatile chemical reagent in various chemical synthesis processes. Its primary application lies in its ability to act as a powerful oxidizing agent, facilitating the conversion of primary and secondary alcohols into their corresponding aldehydes and ketones, respectively .

This property makes it a valuable tool in organic chemistry for the selective oxidation of specific functional groups, enabling efficient and controlled synthetic pathways. The selectivity and efficiency of this oxidation process contribute to its utility in complex organic synthesis.

Sulfide Conversion

The compound also provides a convenient and cost-effective solution for the conversion of sulfides to sulfoxides or sulfones, which represents a common transformation in organic synthesis . This application further demonstrates the compound's versatility in chemical synthesis processes.

Its compatibility with a wide range of reaction conditions and substrates enhances its value as a laboratory reagent for achieving targeted chemical transformations with high selectivity and yield .

Research Findings

Phytochemical Investigations

Research on Zanthoxylum armatum roots has revealed significant concentrations of 2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- in the methanolic extract, as previously mentioned. The extract was also analyzed for its total flavonoid content (TFC), total tannin content (TTC), and antioxidant activities, as measured by DPPH radical scavenging, metal chelating activity (MCA), and ferric reducing antioxidant power (FRAP) .

ParameterValue
Total Flavonoid Content26.74±1.62 mg quercetin equivalent/g extract
Total Tannin Content31.74±0.87 mg tannic acid equivalent/g extract
IC50 Value (DPPH)37.40±0.23
IC50 Value (MCA)14.28±0.89
FRAP53.17±1.00 mg ascorbic acid equivalent/g dry weight

While these values represent the properties of the entire extract rather than the isolated compound, they provide context for understanding the potential contribution of 2,4-Dodecadienamide, N-(2-methylpropyl)-, (2E,4E)- to the observed biological activities.

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